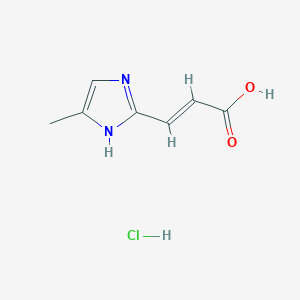
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride” is a chemical compound with the CAS Number: 2220111-37-3 . It has a molecular weight of 188.61 . The IUPAC name for this compound is (E)-3-(4-methyl-1H-imidazol-2-yl)acrylic acid hydrochloride . It is stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the specific physical and chemical properties of “(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride” are not available in the retrieved data.科学的研究の応用
Catalysis and Chemical Synthesis
Imidazole derivatives, including compounds similar to "(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride," have been recognized for their role as efficient catalysts in chemical reactions. For instance, N-heterocyclic carbenes (NHC), which are closely related to imidazole compounds, have been utilized as catalysts in transesterification and acylation reactions. These reactions are crucial for the formation of esters and amides from alcohols and acids, showcasing the compound's potential in facilitating organic synthesis and chemical transformations (Grasa, Gueveli, Singh, & Nolan, 2003).
Antimicrobial Applications
Research into imidazole analogs has also highlighted their potential in antimicrobial applications. A study synthesized a series of imidazole analogs and tested their efficacy against various pathogenic fungi and bacteria. Some of these compounds exhibited significant bioactivity, suggesting the utility of imidazole derivatives in developing new antimicrobial agents (Dahiya, 2008).
Materials Science
In materials science, imidazole derivatives have been explored for their magnetic and structural properties. Hydrochloride crystals based on imidazole-2-yl compounds have been studied for their magnetic behaviors, contributing to the understanding of magnetic materials and their potential applications in data storage and electronic devices (Yong, Zhang, & She, 2013).
Corrosion Inhibition
Another significant application of imidazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. Such inhibitors are crucial for extending the lifespan of metal structures and components in industrial settings (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
Polymer Science
Imidazole derivatives have also found applications in polymer science, particularly in the synthesis of ionic liquid monomers and their subsequent polymerization to form hydrophilic block copolymers. These polymers have varied applications, including in drug delivery systems and as materials with specific ionic properties (Vijayakrishna, Jewrajka, Ruiz, Marcilla, Pomposo, Mecerreyes, Taton, & Gnanou, 2008).
作用機序
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Pharmacokinetics
The pharmacokinetics of imidazole compounds can vary greatly depending on their specific structure and the presence of other functional groups. Generally, they are highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atom .
Safety and Hazards
The safety information for this compound includes pictograms GHS07 and signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and hazard information as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
将来の方向性
While specific future directions for “(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride” are not available, imidazole and benzimidazole derivatives are being extensively researched for their medicinal value. They are considered to have enormous potential in drug discovery and development .
特性
IUPAC Name |
(E)-3-(5-methyl-1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-4-8-6(9-5)2-3-7(10)11;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJYZKJTPJRHY-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C=CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N1)/C=C/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Fluorophenyl)sulfanylacetyl]piperidine-4-carbonitrile](/img/structure/B2955759.png)
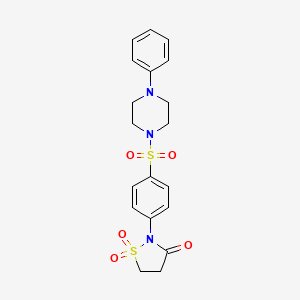
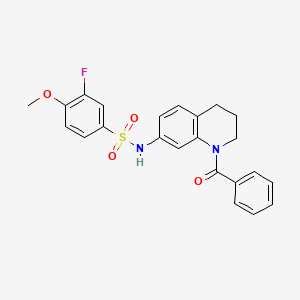

![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)
![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)
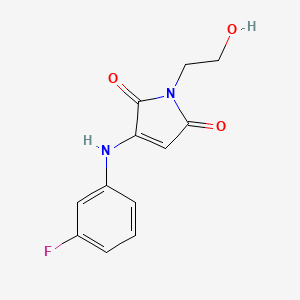
![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)
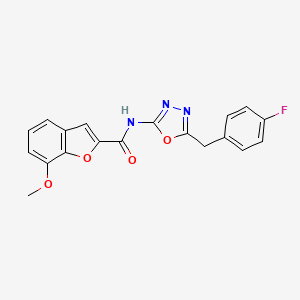
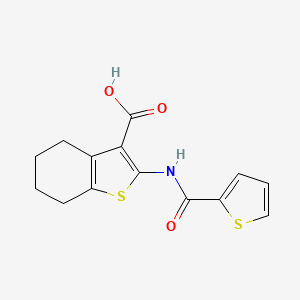
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)